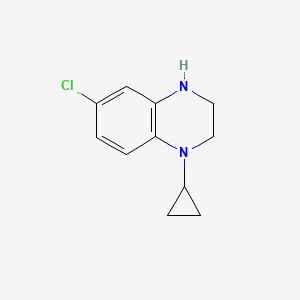
6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline” is a chemical compound with the molecular formula C11H13ClN2 . It has a molecular weight of 208.69 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13ClN2/c12-8-1-4-11-10(7-8)13-5-6-14(11)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Chemical Properties
The preparation and reactivity of quinoxaline derivatives are key areas of interest. Research has demonstrated methods for synthesizing compounds with similar structural frameworks, highlighting the versatility of quinoxalines in chemical synthesis. For instance, Williamson and Ward (2005) detailed the cyclization of N-(1,1-dimethylpropargyl) anilines to yield 6-substituted-2,2-dimethyl-1,2-dihydroquinolines, showing the reactivity of the heterocyclic ring and its potential modifications through chlorination and dechlorination processes (Williamson & Ward, 2005). Additionally, Kim, Choi, and Lim (2003) explored the synthesis and tautomerism of novel quinoxalines, indicating the chemical behavior and transformation capabilities of quinoxaline derivatives (Kim, Choi, & Lim, 2003).
Physicochemical Studies
Investigations into the physicochemical properties of related compounds provide insights into the solubility, melting points, and dissociation characteristics, which are crucial for pharmaceutical formulation and material science applications. The study on the melting and dissociation properties of a related quinolone derivative by Yin Qiuxiang (2002) offers an example of how understanding these properties can improve crystallization and purification processes in drug manufacturing (Yin Qiuxiang, 2002).
Potential Pharmaceutical Applications
Quinoxaline derivatives have been explored for their antimicrobial and neuropharmacological activities. For example, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a quinoline derivative, evaluating their antifungal and antibacterial activities. Their research highlights the potential of quinoxaline derivatives in developing new antimicrobial agents (Patel & Patel, 2010). Similarly, Olayiwola, Obafemi, and Taiwo (2007) investigated the neuropharmacological effects of quinoxalinone derivatives, indicating their potential in addressing various central nervous system disorders (Olayiwola, Obafemi, & Taiwo, 2007).
Safety and Hazards
The safety information for “6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
7-chloro-4-cyclopropyl-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-8-1-4-11-10(7-8)13-5-6-14(11)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVRTAJCLNQYJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=C2C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1430260.png)
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol](/img/structure/B1430262.png)
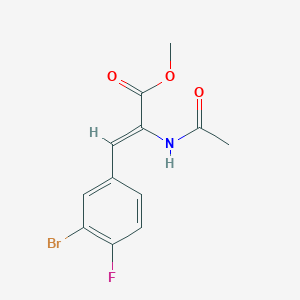


![5,6-Dimethyl-10-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1430266.png)

![2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride](/img/structure/B1430272.png)
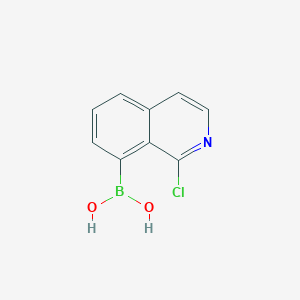
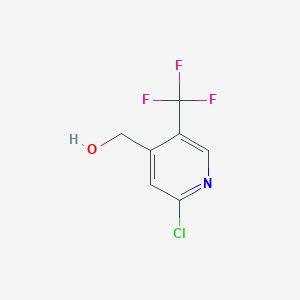
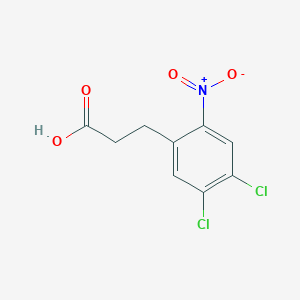
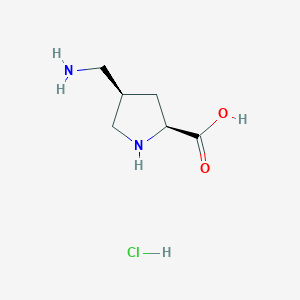
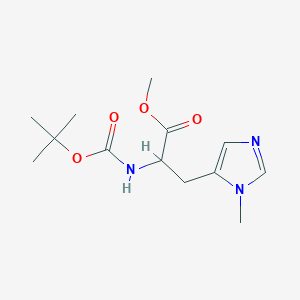
![Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1430283.png)
